molecular formula C13H14BrNOS B064181 Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide CAS No. 181069-80-7

Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide

Cat. No.: B064181
CAS No.: 181069-80-7
M. Wt: 312.23 g/mol
InChI Key: NWYBJPXXICNVLX-UHFFFAOYSA-M
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Description

Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide is a chemical compound with the molecular formula C13H14BrNOS and a molecular weight of 312.23 g/mol. This compound is known for its unique structure, which includes a thiazolium ring substituted with dimethyl and phenylethyl groups. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of 4,5-dimethylthiazole with 2-oxo-2-phenylethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolium compounds .

Scientific Research Applications

Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. It is known to inhibit certain enzymes involved in metabolic pathways, which can result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide include:

    Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, chloride: This compound has a similar structure but with a chloride ion instead of bromide.

    4,5-Dimethyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium chloride: Another closely related compound with similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NOS.BrH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYBJPXXICNVLX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939407
Record name 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181069-80-7
Record name Thiazolium, 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181069-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ALT-711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181069807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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